N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . Another method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Using reagents like RCOCl or CH3I.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4.
Reducing agents: LiAlH4, NaBH4.
Substituting agents: RCOCl, CH3I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action for N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways. For example, it may act as an allosteric activator of enzymes or interact with specific receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and a tetrahydrobenzothiophene core
Properties
Molecular Formula |
C32H29N3O3S |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-benzyl-2-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C32H29N3O3S/c1-37-28-17-23(15-16-27(28)38-21-25-12-6-5-11-24(25)18-33)20-35-32-30(26-13-7-8-14-29(26)39-32)31(36)34-19-22-9-3-2-4-10-22/h2-6,9-12,15-17,20H,7-8,13-14,19,21H2,1H3,(H,34,36)/b35-20- |
InChI Key |
ULKUZOCBFCPVMQ-OJYCWLPVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)OCC5=CC=CC=C5C#N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)OCC5=CC=CC=C5C#N |
Origin of Product |
United States |
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